4-Methoxy-1,3,5-triazin-2-amine

Description

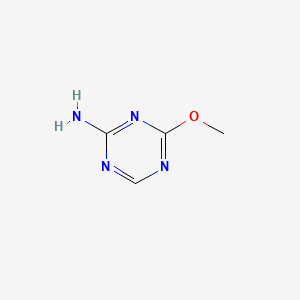

4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2) is a 1,3,5-triazine derivative characterized by a methoxy (-OCH₃) substituent at the 4-position and an amine (-NH₂) group at the 2-position of the triazine ring. This compound belongs to a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, agrochemicals, and material science. Its structure serves as a scaffold for designing bioactive agents due to the tunability of substituents at positions 4 and 6, which influence electronic, steric, and pharmacokinetic properties .

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROXQTDIDGVYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous 1,3,5-Triazine Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the triazine ring dictates physical properties such as melting point, solubility, and stability. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃) enhance chemical stability but may reduce bioavailability due to lower solubility .

Anticancer Activity

- 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine : Demonstrates potent EGFR inhibition (IC₅₀ < 1 µM) and induces apoptosis in lung cancer cells, attributed to the trifluoromethyl group enhancing target binding .

- 6-(4-Methoxyphenyl)-4-indolinyl-1,3,5-triazin-2-amine : Shows moderate antileukemic activity (IC₅₀ ~ 10 µM), with the indolinyl group contributing to DNA intercalation .

Central Nervous System (CNS) Activity

- (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: Exhibits procognitive effects and 5-HT6 receptor antagonism (Ki = 8 nM), with the dichlorophenoxy group critical for receptor selectivity .

- This compound : Lacks significant CNS activity due to the absence of piperazine or halogenated substituents, highlighting the need for structural optimization .

Anti-Inflammatory and Analgesic Activity

- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine : Acts as a selective histamine H4 receptor antagonist (Ki = 0.3 µM), with the chlorophenyl group enhancing receptor affinity .

Q & A

Q. Methodological Guidance :

- One-pot synthesis : React guanidine or N-acetylguanidine with aromatic nitriles under controlled temperatures (e.g., 0–80°C) to form disubstituted triazin-2-amines. Solvent choice (e.g., THF) and stoichiometric ratios are critical for regioselectivity .

- Stepwise functionalization : Start with 4,6-dichloro-1,3,5-triazin-2-amine intermediates. Introduce methoxy groups via nucleophilic substitution with sodium methoxide. Monitor reaction progress using UPLC to achieve ≥91% purity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity products (>95%) .

Q. Data Example :

| Derivative | Yield (%) | Purity (UPLC) | Key Reaction Conditions |

|---|---|---|---|

| 6-(4-Fluorophenyl)-substituted | 78 | 95% | THF, 0°C, 4-fluorobenzenethiol |

| 4-Methoxy-6-methyl | 85 | 97% | Solvent-free, 60°C |

How can spectroscopic and crystallographic techniques characterize this compound?

Q. Methodological Guidance :

- NMR Analysis : Assign peaks using H and C NMR. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while triazine ring carbons appear at δ 160–170 ppm .

- X-ray Crystallography : Determine non-centrosymmetric packing (e.g., triclinic system) and intermolecular interactions (N···H contacts) .

- Elemental Analysis : Validate molecular formula (e.g., CHNO) with ≤0.4% deviation .

Q. Example Data :

| Technique | Observation | Structural Insight |

|---|---|---|

| H NMR | δ 3.89 (s, 3H) | Confirms methoxy group |

| X-ray | Triclinic P space group | Intermolecular N···H stabilization |

Advanced Research Questions

How can regioselectivity be optimized in synthesizing derivatives for targeted biological activity?

Q. Methodological Guidance :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO) at the 6-position enhance electrophilic substitution, while bulky groups (e.g., adamantyl) improve CB2 receptor binding .

- Solvent-Free Conditions : Minimize side reactions (e.g., hydrolysis) and improve yield (up to 85%) .

- Catalytic Systems : Use Pd catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups .

Q. Case Study :

- CB2 Agonist Optimization : Replacing cyclopentyl with adamantyl in N-cyclopentyl-4-ethoxy-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine increased CB2 affinity (EC = 3.2 nM) .

How should discrepancies in reported purity values (e.g., 91% vs. 95+%) be resolved?

Q. Methodological Guidance :

- Analytical Validation :

- UPLC/MS : Confirm molecular ion peaks (e.g., m/z 369 [M]) and quantify impurities .

- HPLC-DAD : Compare retention times with standards to detect byproducts.

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, reagent drying) to minimize batch variability .

Q. Example Conflict Resolution :

| Source | Purity Claim | Method Used | Likely Cause of Discrepancy |

|---|---|---|---|

| Study A | 91% | UPLC | Incomplete purification or residual solvents |

| Study B | 95% | Recrystallization | Higher-grade solvents and slower crystallization |

Which computational models predict the bioactivity of this compound derivatives?

Q. Methodological Guidance :

- 3D-QSAR : Use CoMFA/CoMSIA to correlate substituent effects (e.g., -OCH, -CF) with CB2 agonist activity .

- Molecular Docking : Simulate binding to CB2 receptors (PDB: 5ZTY) to prioritize derivatives with favorable hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP < 3) and metabolic stability for lead optimization .

Q. Case Study :

- Virtual screening identified N-(adamantan-1-yl)-4-ethoxy-6-(4-(2-fluoroethyl)piperazin-1-yl)-1,3,5-triazin-2-amine as a potent CB2 agonist (EC = 0.60 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.